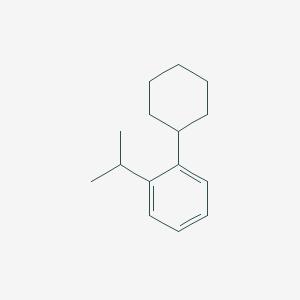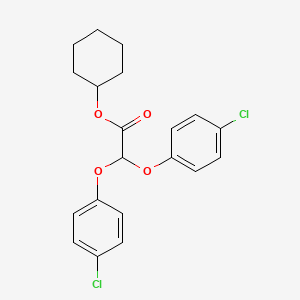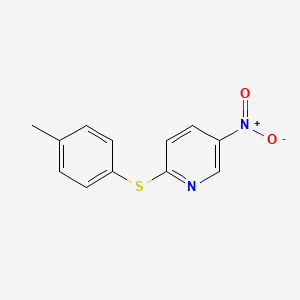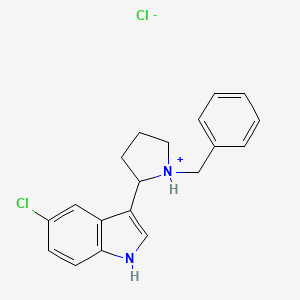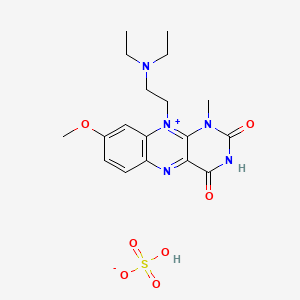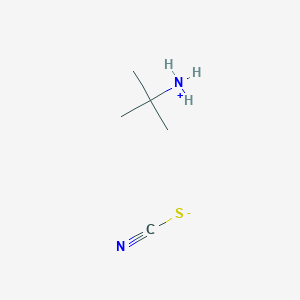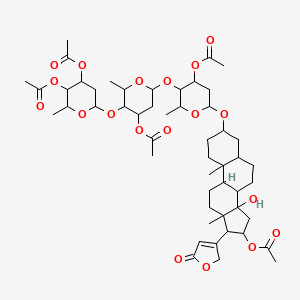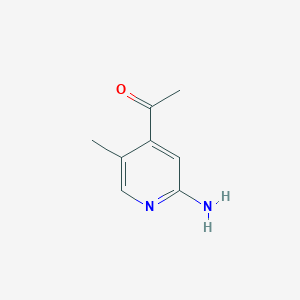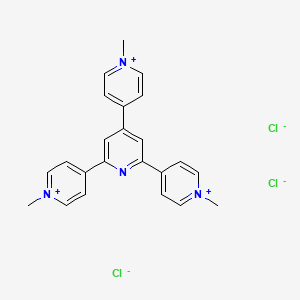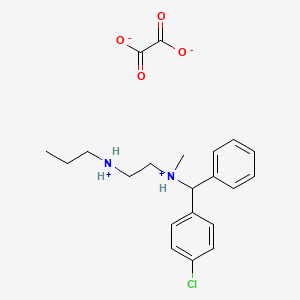![molecular formula C12H21N3O6S B13746342 [amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate CAS No. 21533-04-0](/img/structure/B13746342.png)
[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both azaniumylidene and diethoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate typically involves multi-step organic reactions. The initial step often includes the preparation of the azaniumylidene intermediate, followed by the introduction of the diethoxyphenyl group under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules, including proteins and nucleic acids. Its ability to form stable complexes with these biomolecules makes it a valuable tool for studying cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of [amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Known for its use in organic synthesis and as a precursor for various compounds.
Methylammonium lead halide: Used in solar cells and other electronic applications.
Uniqueness
What sets [amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate apart from similar compounds is its unique combination of functional groups, which provides distinct reactivity and stability. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
21533-04-0 |
|---|---|
Fórmula molecular |
C12H21N3O6S |
Peso molecular |
335.38 g/mol |
Nombre IUPAC |
[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate |
InChI |
InChI=1S/C12H19N3O2.H2O4S/c1-3-16-10-6-5-9(8-15-12(13)14)7-11(10)17-4-2;1-5(2,3)4/h5-7H,3-4,8H2,1-2H3,(H4,13,14,15);(H2,1,2,3,4) |
Clave InChI |
SQNJMJUIQBQMOY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C[NH2+]C(=[NH2+])N)OCC.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)
